molecular formula C17H21N3O2S B2542147 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2097926-32-2

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2542147
CAS No.: 2097926-32-2
M. Wt: 331.43
InChI Key: XIGNJUOBFRBQKR-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 3-position with a 4,6-dimethylpyrimidin-2-yloxy group and a 2-(thiophen-2-yl)ethanone moiety. Piperidine enhances solubility and conformational flexibility, making the compound a candidate for drug discovery, particularly in kinase or receptor-targeted therapies .

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-9-13(2)19-17(18-12)22-14-5-3-7-20(11-14)16(21)10-15-6-4-8-23-15/h4,6,8-9,14H,3,5,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGNJUOBFRBQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Pyrimidine Ring : Contributes to the compound's interaction with various biological targets.
  • Piperidine Moiety : Enhances solubility and bioavailability.
  • Thiophene Group : Imparts unique electronic properties, potentially influencing biological interactions.
PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₂S
Molecular Weight331.4 g/mol
CAS Number2097926-32-2

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the pyrimidine moiety suggests potential interactions with enzymes such as phosphodiesterases (PDEs), which play critical roles in various signaling pathways .
  • Receptor Modulation : The compound may act on specific receptors involved in inflammatory responses or neuropharmacological effects, similar to other pyrimidine-based compounds that have shown efficacy in modulating receptor activity.
  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures often exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related conditions .

Anticancer Properties

Research has indicated that related compounds exhibit significant anticancer activities. For instance, derivatives of pyrimidine have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression levels .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. In particular, PDE inhibitors have demonstrated efficacy in reducing inflammatory markers in vivo, suggesting that this compound might also possess similar activities .

Case Studies

Several studies have highlighted the potential of pyrimidine-containing compounds:

  • In Vitro Studies : A study demonstrated that a related compound inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values indicating potent activity against these cells .
  • Animal Models : In vivo experiments using murine models showed that compounds with similar structures reduced inflammation markers significantly when administered during induced inflammatory responses.

Scientific Research Applications

The biological activity of this compound is hypothesized to involve several mechanisms:

Enzyme Inhibition : The pyrimidine moiety suggests potential interactions with enzymes like phosphodiesterases (PDEs), which are critical in various signaling pathways.

Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or neuropharmacological effects, similar to other pyrimidine-based compounds.

Antioxidant Activity : Preliminary studies indicate that compounds with similar structures often exhibit antioxidant properties, contributing to therapeutic effects against oxidative stress-related conditions.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activities. For example, studies have shown that such compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 expression levels.

Anti-inflammatory Effects

Compounds similar to 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone have been investigated for their anti-inflammatory properties. PDE inhibitors have demonstrated efficacy in reducing inflammatory markers in vivo, suggesting that this compound may also possess similar activities.

Case Studies

Several studies highlight the potential of pyrimidine-containing compounds:

  • In Vitro Studies : A study demonstrated that a related compound inhibited the proliferation of MCF-7 breast cancer cells, with IC50 values indicating potent activity against these cells.
  • Animal Models : In vivo experiments using murine models showed that compounds with similar structures significantly reduced inflammation markers when administered during induced inflammatory responses.

Summary of Research Findings

The following table summarizes key findings from relevant studies on similar compounds:

Study TypeFindings
In VitroInhibition of MCF-7 breast cancer cell proliferation (IC50 values indicating potency).
Animal ModelsSignificant reduction in inflammation markers in murine models during induced responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Substituted Thiophene Derivatives

  • Compound from : (E)-4-((4-((4-(4-(2-cyanovinyl)-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)phenyl derivatives feature a thieno[3,2-d]pyrimidine scaffold instead of dimethylpyrimidine. However, the bulky thienopyrimidine may reduce solubility compared to the target compound .
  • Compound from : Incorporates a phosphonate group (dimethyl phenylphosphonate) on the piperidine. Phosphonates improve metabolic stability but may reduce cell permeability due to increased polarity. The thiophene-ethanone moiety is retained, suggesting shared electronic properties .

Ketosulfone Derivatives

  • 2-(Arylsulfonyl)-1-(thiophen-2-yl)ethanones (): Replace the piperidine-pyrimidine group with sulfonyl substituents (e.g., 4-methoxyphenylsulfonyl). These compounds exhibit high synthetic yields (65–90%) and enhanced stability due to sulfone groups.

Vandetanib-Inspired Derivatives ()

  • Nitroimidazole-containing compounds: Feature quinazoline cores and nitroimidazole-propyl groups. While structurally distinct, the shared piperidine and ethanone motifs suggest similar synthetic strategies (e.g., nucleophilic substitution). Melting points (128.7–177.1°C) and molecular weights (570–638 Da) exceed those of the target compound, indicating higher rigidity and bulk .

Pyrazolyl-Piperidine Derivatives ()

  • 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl]-2-(piperidin-1-yl)ethanone: Introduces a dihydropyrazole ring and hydroxyphenyl group.

Physicochemical Properties

Compound Molecular Weight (Da) Key Substituents Notable Properties
Target Compound ~345 (estimated) 4,6-Dimethylpyrimidine, thiophene Moderate solubility, aromaticity
(Entry 10) ~320 4-Methoxyphenylsulfonyl High metabolic stability
(Compound 1) 570.17 Nitroimidazole, quinazoline High melting point (143–145°C)
~425 Dihydropyrazole, hydroxyphenyl Enhanced hydrogen bonding

Q & A

Basic Questions

What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with condensation of pyrimidine and piperidine precursors. For example:

  • Step 1 : Condensation of 4,6-dimethylpyrimidin-2-ol with a piperidine derivative under reflux in ethanol/acetic acid to form intermediates .
  • Step 2 : Coupling with thiophen-2-yl ethanone via nucleophilic substitution or ketone functionalization.
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., Et₃N in DMF) can enhance yields. Evidence from analogous syntheses shows that refluxing with oxalyl chloride improved cyclization efficiency .

Which spectroscopic and chromatographic methods are effective for structural characterization?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions on pyrimidine, piperidine, and thiophene rings. For example, methyl groups on pyrimidine resonate at δ 2.3–2.5 ppm .
  • IR : C=O stretch (~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) verify the ethanone and pyrimidinyl ether groups .
  • HPLC/MS : Purity assessment using reverse-phase HPLC (C18 column) with UV detection at 254 nm; molecular ion peaks ([M+H]⁺) confirm molecular weight .

What computational parameters predict the compound’s physicochemical properties?

Computational data from structurally similar compounds (Table 1) guide solubility, permeability, and stability predictions:

Property Value Method
LogP (XLogP)1.8Hydrophobic parameter
Hydrogen bond donors2Topological analysis
Topological PSA102 ŲMolecular polarity estimation
Rotatable bonds7Flexibility assessment

These values suggest moderate lipophilicity and high polarity, favoring aqueous solubility but limited blood-brain barrier penetration .

What purification strategies are recommended for isolating this compound?

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) separates by polarity differences .
  • Yield Improvement : Acidic/basic workups (e.g., HCl washes) eliminate ionic byproducts; purity >95% confirmed by TLC .

Advanced Questions

How can reaction mechanisms be elucidated for key synthetic steps?

  • Intermediate Trapping : Use LC-MS to identify transient species (e.g., acyl chlorides or enolates) during condensation .
  • Kinetic Studies : Vary reagent stoichiometry (e.g., oxalyl chloride) to determine rate-limiting steps. For example, excess oxalyl chloride accelerates cyclization but risks over-chlorination .
  • DFT Calculations : Model transition states for piperidine ether formation; compare activation energies under acidic vs. basic conditions .

How can computational modeling predict bioactivity, and what validation methods are used?

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The pyrimidine and thiophene moieties show affinity for hydrophobic pockets .
  • Validation : Compare docking scores with in vitro IC₅₀ values. For example, a thiadiazolo-pyrimidine analog showed a correlation coefficient (R²) of 0.89 between predicted and observed anti-inflammatory activity .

How can contradictions between in vitro and in vivo activity data be resolved?

  • Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation (e.g., CYP450-mediated oxidation of thiophene) .
  • Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability if poor solubility limits in vivo efficacy .
  • Dose-Response Reassessment : Conduct pharmacokinetic studies to optimize dosing intervals, addressing discrepancies in efficacy thresholds .

What strategies establish structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., methyl groups on pyrimidine or thiophene substitution patterns) and compare bioactivity (Table 2):
Analog Thiophene Position IC₅₀ (μM) Reference
4-Methylpyrimidine derivative2-position12.3
5-Bromothiophene derivative3-position8.7
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity trends .

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